N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide
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Overview
Description
“N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, oxolane, purine, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” would likely involve multiple steps, including:
Formation of the oxolane ring: This could be achieved through the cyclization of a suitable diol precursor.
Introduction of the purine moiety: This step might involve the coupling of a purine derivative with the oxolane ring.
Attachment of the amide group: This could be done through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be essential for monitoring the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the purine moiety can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions such as acidic or basic environments can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its purine moiety suggests possible applications in nucleotide analog research.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of the purine moiety indicates possible applications in antiviral or anticancer drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” would depend on its specific interactions with molecular targets. The purine moiety suggests that it could interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity. The compound’s multiple functional groups could also allow it to form hydrogen bonds and other interactions with biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Caffeine: A methylxanthine with a purine core.
Theophylline: Another methylxanthine with bronchodilator properties.
Uniqueness
The uniqueness of “N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” lies in its combination of multiple functional groups, which could confer unique biological activities and chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C35H37N5O8 |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O8/c1-19(2)31(44)38-34-37-30-25(32(45)39-34)36-18-40(30)33-27(42)26(41)28(48-33)29(43)35(20-8-6-5-7-9-20,21-10-14-23(46-3)15-11-21)22-12-16-24(47-4)17-13-22/h5-19,26-29,33,41-43H,1-4H3,(H2,37,38,39,44,45) |
InChI Key |
LCONRKMFLXPTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O |
Origin of Product |
United States |
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